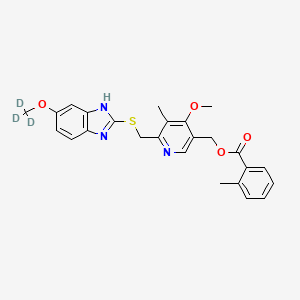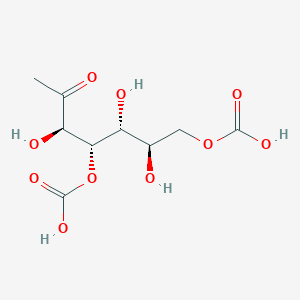
3,6-DI-O-Carboxymethyl-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-DI-O-Carboxymethyl-D-glucose:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-DI-O-Carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. This process can be achieved through the reaction of D-glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective carboxymethylation at the 3rd and 6th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 3,6-DI-O-Carboxymethyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl groups to hydroxymethyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
科学研究应用
Chemistry: 3,6-DI-O-Carboxymethyl-D-glucose is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized for studying carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of carboxymethylated sugars in biological systems .
Medicine: It is also explored for its role in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products .
作用机制
The mechanism of action of 3,6-DI-O-Carboxymethyl-D-glucose involves its interaction with specific molecular targets and pathways. The carboxymethyl groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. It can bind to enzymes and receptors, modulating their activity and influencing metabolic pathways .
相似化合物的比较
- 2,3,6-Tri-O-Carboxymethyl-D-glucose
- Carboxymethyl cellulose
- Carboxymethyl dextran
Comparison: 3,6-DI-O-Carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,3,6-Tri-O-Carboxymethyl-D-glucose, it has fewer carboxymethyl groups, resulting in different solubility and reactivity profiles. Carboxymethyl cellulose and carboxymethyl dextran are larger polysaccharides with multiple carboxymethyl groups, making them suitable for different applications such as viscosity modifiers and drug carriers .
属性
分子式 |
C9H14O10 |
|---|---|
分子量 |
282.20 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-1-carboxyoxy-2,3,5-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate |
InChI |
InChI=1S/C9H14O10/c1-3(10)5(12)7(19-9(16)17)6(13)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5+,6-,7-/m1/s1 |
InChI 键 |
XVJLHHZGZREKKG-XZBKPIIZSA-N |
手性 SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)O |
规范 SMILES |
CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


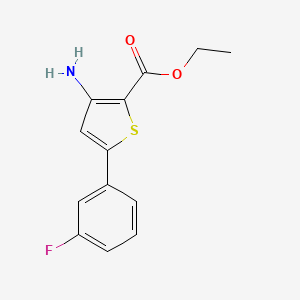
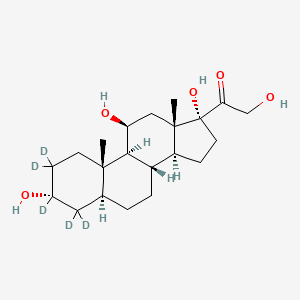
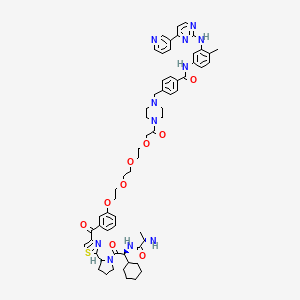
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
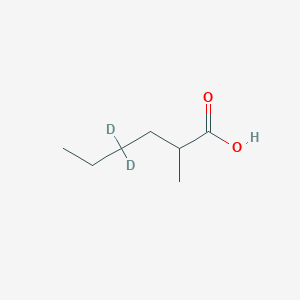
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
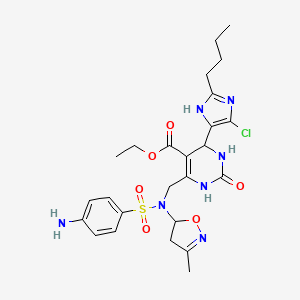
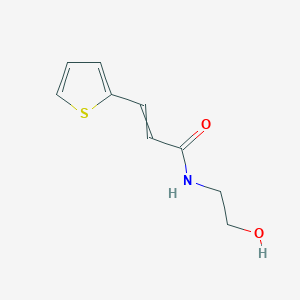
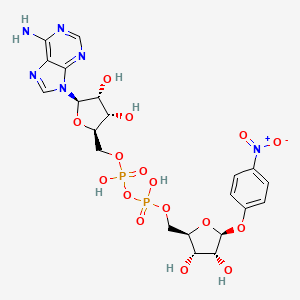
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
